molecular formula C19H16NO4S- B557373 (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid CAS No. 133054-21-4

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid

Cat. No.: B557373
CAS No.: 133054-21-4
M. Wt: 354.4 g/mol
InChI Key: HUWNZLPLVVGCMO-KRWDZBQOSA-M
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Description

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H16NO4S- and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Fmoc-thz-OH is the amino group of amino acids and peptides. The compound acts as a protective group for these amino groups during peptide synthesis .

Mode of Action

Fmoc-thz-OH interacts with its targets through a process known as deprotection. The Fmoc group is rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This deprotection unmasks primary amines, enabling further reactions .

Biochemical Pathways

The removal of the Fmoc group can lead to various biochemical reactions. For instance, after the removal of the Fmoc group, the reaction can be done in a single pot by the addition of the enone to achieve the Michael addition product . Similarly, the Mannich reaction involving a three-component acid-catalyzed reaction of aldehydes or ketones with primary or secondary amines to produce β-amino-carbonyl compounds can be conveniently performed following Fmoc deprotection .

Result of Action

The primary result of Fmoc-thz-OH’s action is the successful synthesis of sensitive peptides. The removal of the Fmoc group using H2/Pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles . This approach effectively avoids undesired nucleophilic side reactions, yielding the desired deprotected amines in sufficiently high yield .

Action Environment

The action of Fmoc-thz-OH is influenced by environmental factors such as pH and temperature. For instance, the removal of the Fmoc group requires the use of a basic secondary amine nucleophile . Additionally, the compound’s stability and efficacy can be affected by the presence of other reactive substances in the environment .

Properties

CAS No.

133054-21-4

Molecular Formula

C19H16NO4S-

Molecular Weight

354.4 g/mol

IUPAC Name

(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/p-1/t17-/m0/s1

InChI Key

HUWNZLPLVVGCMO-KRWDZBQOSA-M

Isomeric SMILES

C1[C@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

SMILES

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Pictograms

Irritant

Synonyms

133054-21-4; Fmoc-thz-OH; (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylicacid; (-)-(R)-Fmoc-4-thiazolidinecarboxylicacid; Fmoc-L-thiazolidine-4-carboxylicacid; 423719-54-4; C19H17NO4S; AC1MC5PF; (-)-Fmoc-L-thiaproline; Oprea1_314767; 94703_ALDRICH; SCHEMBL120649; CHEMBL565091; 94703_FLUKA; CTK4I6087; (4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylicacid; MolPort-000-146-247; (−)-Fmoc-L-thiaproline; ZINC5948222; ANW-63251; AKOS012614533; MCULE-1324542613; SB02066; AJ-55300

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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